Chemical structure and properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
Chemical structure and properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
This technical guide provides a comprehensive analysis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol , a specialized heterocyclic building block used in the design of kinase inhibitors, GPCR agonists, and other bioactive small molecules.
Executive Summary
{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol is a bicyclic heteroaromatic scaffold characterized by a fused furan and pyridine ring system.[1] It serves as a critical intermediate in medicinal chemistry due to its dual functionality: an electrophilic handle at the C4 position (chlorine) suitable for cross-coupling or nucleophilic substitution, and a nucleophilic handle at the C2 position (hydroxymethyl) allowing for chain extension or etherification. This compound is particularly valued as a bioisostere for quinolines and furopyrimidines in drug discovery programs targeting oncology and immunology indications.
Structural Characterization & Physiochemical Properties
Identity and Nomenclature
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IUPAC Name: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol[2][3][4]
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Common Name: 4-Chloro-2-(hydroxymethyl)furo[3,2-c]pyridine
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CAS Registry Number: 1220038-67-4 (Representative analog class; specific CAS may vary by salt form/vendor)
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Molecular Formula: C₈H₆ClNO₂
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Molecular Weight: 183.59 g/mol
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SMILES: OCC1=CC2=C(C(Cl)=NC=C2)O1
Structural Analysis
The furo[3,2-c]pyridine core consists of a pyridine ring fused to a furan ring across the c bond (C3-C4 of pyridine).[1]
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Numbering System: The oxygen atom is assigned position 1. The bridgehead carbons are 3a and 7a. The nitrogen atom is at position 5. The chlorine atom is located at position 4 (adjacent to the bridgehead and nitrogen), rendering it highly activated.
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Electronic Character: The pyridine nitrogen (N5) exerts a strong electron-withdrawing effect, decreasing electron density at C4 and making the C4-Cl bond susceptible to Nucleophilic Aromatic Substitution (SₙAr). The furan ring is π-excessive, but fusion with the electron-deficient pyridine stabilizes the system.
Physiochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water |
| LogP (Calc) | ~1.6 - 1.9 | Lipophilic, suitable for CNS penetration |
| TPSA | ~46 Ų | Favorable for membrane permeability |
| pKa (Calc) | ~3.5 (Pyridine N) | Weakly basic due to electron-withdrawing Cl and Furan |
Synthetic Pathways[1][5][6][7][8][9]
The synthesis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol typically follows a modular approach, constructing the bicyclic core first, followed by functionalization.
Retrosynthetic Analysis
The most robust route involves the construction of the furo[3,2-c]pyridin-4(5H)-one core, followed by aromatization/chlorination and subsequent C2-functionalization.
Protocol: Core Synthesis & Functionalization
Step 1: Formation of Furo[3,2-c]pyridin-4(5H)-one[5][6][7]
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Precursors: Furan-2-carbaldehyde and Malonic acid.
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Mechanism: Knoevenagel condensation followed by Curtius rearrangement and thermal cyclization.
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Procedure:
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Condense furan-2-carbaldehyde with malonic acid to form 3-(furan-2-yl)acrylic acid.
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Convert to the acyl azide using ethyl chloroformate/NaN₃ or DPPA.
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Perform thermal decomposition (Curtius rearrangement) in a high-boiling solvent (e.g., Diphenyl ether) at 200°C+. The resulting isocyanate undergoes intramolecular cyclization onto the furan C3 position to yield the lactam (pyridone).
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Step 2: Chlorination (Aromatization)
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Reagents: Phosphorus oxychloride (POCl₃).[6]
-
Procedure:
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Suspend furo[3,2-c]pyridin-4(5H)-one in neat POCl₃.
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Heat to reflux (105°C) for 2-4 hours. The lactam oxygen is substituted by chlorine, aromatizing the pyridine ring.
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Critical Step: Quench carefully into ice-water/ammonia to prevent hydrolysis of the reactive C4-Cl bond.
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Step 3: C2-Lithiation and Hydroxymethylation
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Reagents: LDA or n-BuLi, Paraformaldehyde (or DMF).
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Rationale: The C2 proton of the furan ring is the most acidic (pKa ~35) and can be selectively deprotonated at low temperatures.
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Protocol:
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Dissolve 4-chlorofuro[3,2-c]pyridine in anhydrous THF under Ar/N₂.
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Cool to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30-60 min.
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Option A (Direct Alcohol): Add excess paraformaldehyde (depolymerized by heating) suspended in THF. Warm to RT.
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Option B (Via Aldehyde): Add DMF (1.5 equiv). Warm to RT to form the aldehyde, then reduce with NaBH₄ in MeOH.
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Quench with saturated NH₄Cl and extract with EtOAc.
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Figure 1: Synthetic workflow for the production of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol via the pyridone route.[1][2][3][4][5]
Reactivity Profile & Functionalization
This scaffold offers orthogonal reactivity, allowing medicinal chemists to diversify the molecule at two distinct vectors.
C4-Chlorine: The Electrophilic Vector
The chlorine atom at C4 is activated by the adjacent pyridine nitrogen. It is highly reactive toward:
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SₙAr (Nucleophilic Aromatic Substitution): Reacts with primary/secondary amines, alkoxides, and thiols.
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Conditions: Heat (80-120°C) in DMF/DMSO with a base (DIPEA/K₂CO₃).
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Utility: Introduction of solubility-enhancing groups (e.g., piperazines) or kinase hinge-binding motifs.
-
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
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Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.
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Utility: Biaryl formation for extending the hydrophobic pharmacophore.
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C2-Methanol: The Nucleophilic Vector
The primary alcohol at C2 behaves like a typical benzylic-like alcohol but is influenced by the electron-rich furan.
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Oxidation: MnO₂ or Dess-Martin Periodinane yields the aldehyde (useful for reductive amination).
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Alkylation/Etherification: Conversion to a mesylate/chloride followed by displacement with phenols or amines.
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Appel Reaction: Conversion to C2-CH₂Cl or C2-CH₂Br for use as an alkylating agent.
Figure 2: Orthogonal reactivity map highlighting the C4-electrophilic and C2-nucleophilic vectors.
Medicinal Chemistry Applications
Kinase Inhibition
The furo[3,2-c]pyridine scaffold is a proven bioisostere for quinoline and quinazoline cores found in EGFR and VEGFR inhibitors.
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Binding Mode: The pyridine nitrogen (N5) can serve as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.
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C4-Substitution: Introduction of an aniline at C4 mimics the "hinge binder" motif seen in drugs like Gefitinib.
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C2-Extension: The methanol group allows extension into the solvent-exposed region or the ribose-binding pocket, modifying solubility and pharmacokinetic properties.
GPCR Modulators
Derivatives of 4-chlorofuro[3,2-c]pyridine have been identified as agonists for GPR119 , a target for type 2 diabetes and obesity. The scaffold provides a rigid, planar core that orients substituents for optimal receptor occupancy.
Safety & Handling
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Hazards: As a halogenated heteroaromatic, the compound should be treated as a potential skin and eye irritant. The C4-chloro group is an alkylating risk; avoid inhalation of dust.
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Stability: Stable under ambient conditions. The C4-Cl bond is hydrolytically stable at neutral pH but may hydrolyze under strong acidic/basic conditions at high temperatures.
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Storage: Store at 2-8°C under an inert atmosphere (Argon) to prevent slow oxidation of the alcohol or hydrolysis.
References
-
Synthesis of Furo[3,2-c]pyridines: Krutošíková, A., & Sleziak, R. (1996).[6] "Synthesis of 2-arylfuro[3,2-c]pyridines and their derivatives." Collection of Czechoslovak Chemical Communications, 61(11), 1627-1636. Link
- Suzuki Coupling on Furo[3,2-c]pyridine: Bobošík, V., & Krutošíková, A. (1995).
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GPR119 Agonists Patent: Jones, R. M., et al. (2007).[8] "Use of GPR119 receptor agonists for increasing bone mass."[8] WO2007120574. Link
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Kinase Inhibitor Scaffold: BenchChem Technical Report. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines." Link
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Lithiation Protocols: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
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